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Compound of Interest |

Compound Name: 1-(3-Bromophenoxy)propan-2-one
CAS No.: 853402-77-4
Cat. No.: B1524454
Get Quote
. J

A Note on Chemical Identity: Initial inquiries for "1-(3-Bromophenoxy)propan-2-one" did not
yield substantive results in chemical databases. However, a closely related compound, 1-(3-
Bromophenyl)propan-2-one, is well-documented. This guide will focus on the latter, proceeding
under the assumption of a transcriptional error in the initial topic.

Introduction and Core Concepts

1-(3-Bromophenyl)propan-2-one, also known as 3-bromophenylacetone, is an aromatic ketone
that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a
bromine-substituted phenyl ring attached to a propanone moiety, offers a unique combination of
reactive sites, making it a versatile building block for more complex molecules. This guide
provides a comprehensive overview of its physical characteristics, synthesis, spectroscopic
signature, reactivity, and handling protocols, tailored for researchers and professionals in drug
development and chemical synthesis.

The strategic placement of the bromine atom on the meta position of the phenyl ring and the
adjacent carbonyl group are key to its chemical utility. The bromine atom is an excellent leaving
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group in various cross-coupling reactions, while the ketone functionality allows for a wide range
of nucleophilic additions and alpha-functionalization.

Physicochemical Properties

The physical and chemical properties of 1-(3-Bromophenyl)propan-2-one are summarized in
the table below. These properties are crucial for its handling, storage, and application in various
chemical reactions.

Property Value Source(s)

1-(3-bromophenyl)propan-2-

IUPAC Name [1]
one
CAS Number 21906-32-1 [2]
Molecular Formula CoHeBrO [1]
Molecular Weight 213.07 g/mol [1]
Appearance Off-white solid [3]
Boiling Point ~265.7 °C [3]
Flash Point 75.8 °C [3]
XLogP3 (Predicted) 2.5 [1]

Synthesis and Purification

The synthesis of 1-(3-Bromophenyl)propan-2-one can be achieved through various established
methods in organic chemistry. Acommon and effective approach is the Friedel-Crafts acylation
of bromobenzene. This section outlines a representative protocol.

Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an acyl halide or anhydride with an
aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of 1-(3-
Bromophenyl)propan-2-one, chloroacetone can be used to acylate bromobenzene.
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Caption: Synthetic workflow for 1-(3-Bromophenyl)propan-2-one via Friedel-Crafts Acylation.

Experimental Protocol

Materials:

Bromobenzene

e Chloroacetone

e Anhydrous aluminum chloride (AICI3)

¢ Dichloromethane (DCM)

¢ Hydrochloric acid (HCI), 1M

e Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate (MgSQOa)
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e Rotary evaporator
o Standard glassware for organic synthesis
Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add
anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. A solution of
bromobenzene (1.0 eq) and chloroacetone (1.1 eq) in dichloromethane is added dropwise
via the dropping funnel over 30 minutes.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm
to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored
by Thin Layer Chromatography (TLC).

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and 1M
HCI. The organic layer is separated, and the aqueous layer is extracted with
dichloromethane (3 x 50 mL).

Purification: The combined organic layers are washed with saturated sodium bicarbonate
solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed
under reduced pressure using a rotary evaporator. The crude product is purified by column
chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(3-
Bromophenyl)propan-2-one.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the
synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ IH NMR (Proton NMR): The *H NMR spectrum of 1-(3-Bromophenyl)propan-2-one is
expected to show distinct signals corresponding to the aromatic protons, the methylene
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protons, and the methyl protons.

o Aromatic protons (4H) will appear in the downfield region (& 7.0-7.5 ppm) as a complex
multiplet.

o The methylene protons (-CHz-) adjacent to the aromatic ring and the carbonyl group will
likely appear as a singlet around & 3.8 ppm.

o The methyl protons (-CHs) of the acetyl group will be observed as a singlet in the upfield
region, around 6 2.2 ppm.

e 13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides information about the carbon
skeleton.

o The carbonyl carbon (C=0) will have a characteristic downfield chemical shift in the range
of  205-210 ppm.

o The aromatic carbons will resonate in the & 120-140 ppm region. The carbon attached to
the bromine atom will be in the lower end of this range.

o The methylene carbon (-CHz-) is expected around & 50-55 ppm.

o The methyl carbon (-CHs) will appear in the upfield region, around & 29-32 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

A strong, sharp absorption band around 1715-1725 cm~? corresponding to the C=0
stretching of the ketone.

e C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm™1.
e C=C stretching vibrations of the aromatic ring will appear in the region of 1450-1600 cm~1.

o A C-Br stretching band can be expected in the fingerprint region, typically around 500-600
cm™i.
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

e The mass spectrum will show a molecular ion peak (M*) at m/z corresponding to the
molecular weight of the compound (213.07 g/mol ).

» A characteristic isotopic pattern for a bromine-containing compound will be observed, with
two peaks of nearly equal intensity at M+ and M*+2.

» Common fragmentation patterns would include the loss of the methyl group (M* - 15) and
the acetyl group (M+ - 43).

Reactivity and Applications in Drug Development

1-(3-Bromophenyl)propan-2-one is a valuable precursor in the synthesis of pharmaceuticals
and other biologically active molecules.[3]
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Caption: Key reactive sites of 1-(3-Bromophenyl)propan-2-one and their associated reactions.

Role in Synthesis
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The bromine atom serves as a handle for introducing molecular diversity through various
palladium-catalyzed cross-coupling reactions.[3] This allows for the formation of C-C, C-N, and
C-0O bonds, enabling the synthesis of a wide array of derivatives. The ketone functionality can
be manipulated to introduce chirality or further functional groups. For instance, analogues of
this compound are used as precursors in the synthesis of amphetamine-like structures.[3]

Safety and Handling

1-(3-Bromophenyl)propan-2-one is classified as harmful and an irritant. Proper safety
precautions must be observed during its handling and storage.

e GHS Hazard Statements:

[¢]

H302: Harmful if swallowed.[1]

o

H315: Causes skin irritation.[1]

o

H319: Causes serious eye irritation.[1]

[¢]

H335: May cause respiratory irritation.[1]
e Precautionary Measures:
o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

o Avoid inhalation of dust or vapors.
o Wash hands thoroughly after handling.

o Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-(3-Bromophenyl)propan-2-one is a chemical intermediate with significant potential in organic
synthesis and medicinal chemistry. Its well-defined physical properties and predictable
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reactivity make it a reliable building block for the construction of complex molecular
architectures. A thorough understanding of its characteristics, synthesis, and safe handling is
paramount for its effective and responsible use in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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